molecular formula C17H16N2OS2 B295225 3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B295225
M. Wt: 328.5 g/mol
InChI Key: RKCVKFKGQKJEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidin-4-one derivative that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one have been studied in vitro and in vivo. The compound has been reported to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and selectivity towards cancer cells. However, the compound has some limitations, including low solubility in water and poor stability in biological fluids.

Future Directions

Several future directions for the research on 3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one have been proposed. These include the development of more efficient synthesis methods, the investigation of the compound's potential applications in combination with other anti-cancer agents, and the evaluation of its pharmacokinetic and pharmacodynamic properties in vivo.
Conclusion:
In conclusion, 3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent anti-cancer activity and has been the focus of several scientific research studies. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been reported using several methods. One of the most common methods involves the reaction between 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carbonitrile and 2-bromo-1-phenylethanone in the presence of potassium carbonate. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been the focus of several scientific research studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

2-benzylsulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2OS2/c1-3-9-19-16(20)14-10-12(2)22-15(14)18-17(19)21-11-13-7-5-4-6-8-13/h3-8,10H,1,9,11H2,2H3

InChI Key

RKCVKFKGQKJEBW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC3=CC=CC=C3

Origin of Product

United States

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